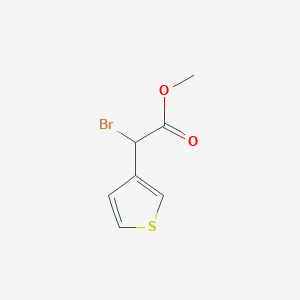

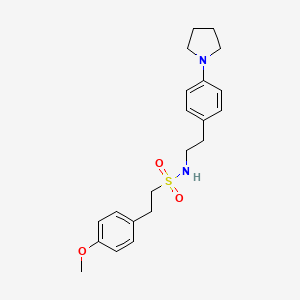

![molecular formula C14H17NO6 B2817581 3-Methoxy-4-[2-(morpholin-4-yl)-2-oxoethoxy]benzoic acid CAS No. 522624-59-5](/img/structure/B2817581.png)

3-Methoxy-4-[2-(morpholin-4-yl)-2-oxoethoxy]benzoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

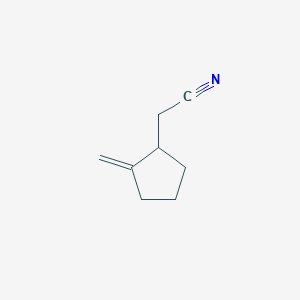

“3-Methoxy-4-[2-(morpholin-4-yl)-2-oxoethoxy]benzoic acid” is a chemical compound with the empirical formula C14H17NO5 . It is a solid substance and is part of a collection of unique chemicals provided by Sigma-Aldrich for early discovery researchers .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES stringO=C(COC(C(OC)=C1)=CC=C1C=O)N2CCOCC2 . This indicates the presence of a morpholinyl group, an ethoxy group, and a methoxy group attached to a benzene ring . Physical and Chemical Properties Analysis

This compound has a molecular weight of 279.29 . It is a solid substance . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and density are not provided in the search results.科学的研究の応用

Prodrug Development and Therapeutic Applications

A study described the synthesis of water-soluble (benzoyloxy)methyl esters of acetylsalicylic acid (ASA), which include nitric oxide (NO)-releasing nitrooxy groups and solubilizing moieties bonded to the benzoyl ring. These compounds, after metabolism in serum, produce ASA, salicylic acid (SA), and related NO-donor benzoic acids. The research indicates potential for these NO-donor ASA prodrugs in clinical applications due to their ability to inhibit platelet aggregation and exhibit anti-inflammatory activity with lower gastrotoxicity compared to ASA (Rolando et al., 2013).

Luminescent Properties of Lanthanide Coordination Compounds

Research on 4-benzyloxy benzoic acid derivatives, including those with electron-releasing (-OMe) or electron-withdrawing (-NO2) substituents, aimed at exploring their influence on the photophysical properties of lanthanide coordination compounds. The study showed that electron-releasing substituents improve the photoluminescence of Tb(3+) complexes, highlighting the potential of such compounds in designing materials with specific optical properties (Sivakumar et al., 2010).

Synthesis and Structural Analysis

Another study focused on the selective para metalation of unprotected 3-methoxy and 3,5-dimethoxy benzoic acids, leading to the synthesis of 3,5-dimethoxy-4-methyl benzoic acid. This work contributes to the development of synthetic strategies for complex organic molecules, showcasing the chemical versatility of methoxy benzoic acid derivatives (Sinha et al., 2000).

Insecticidal Applications

Compounds derived from 3,5-dimethoxy-4-oxo-5-phenylpent-2-enoic acid, synthesized from certain Piper species, exhibited insecticidal activity against pests like the tick Boophilus microplus and the flour beetle Tribolium confusum. This research underscores the potential of methoxy benzoic acid derivatives in developing new insecticidal agents (Nair et al., 1986).

特性

IUPAC Name |

3-methoxy-4-(2-morpholin-4-yl-2-oxoethoxy)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO6/c1-19-12-8-10(14(17)18)2-3-11(12)21-9-13(16)15-4-6-20-7-5-15/h2-3,8H,4-7,9H2,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKPUCROOEMQHEZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(=O)O)OCC(=O)N2CCOCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

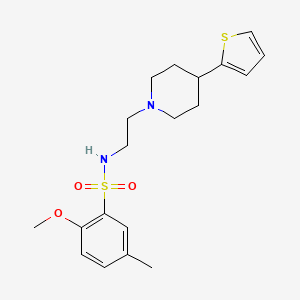

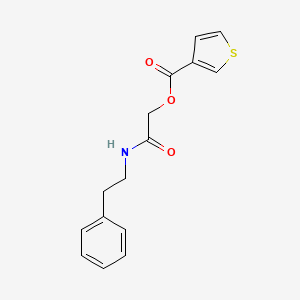

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-methoxy-4,5-dimethylbenzenesulfonamide](/img/structure/B2817512.png)

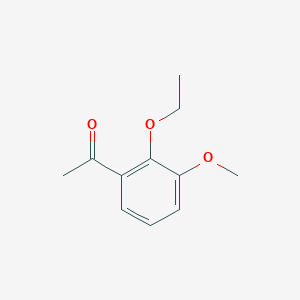

![N-[(5-Ethoxypyridin-3-yl)methyl]-N-[2-(2-fluorophenyl)ethyl]prop-2-enamide](/img/structure/B2817517.png)